Leucinocaine

Übersicht

Beschreibung

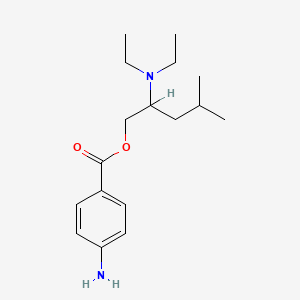

Leucinocain ist eine chemische Verbindung mit der Summenformel C₁₇H₂₈N₂O₂ und einem Molekulargewicht von 292,4164 g/mol . Es ist bekannt für seine lokalen Anästhetika-Eigenschaften und wird in verschiedenen medizinischen und wissenschaftlichen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Leucinocain kann durch Veresterung von 2-(Diethylamino)-4-methyl-1-pentanol mit p-Aminobenzoesäure synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Leucinocain großtechnische Veresterungsprozesse. Die Reaktion wird in einer kontrollierten Umgebung durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

Leucinocain unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Leucinocain kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Reduktion von Leucinocain kann zur Bildung von primären Aminen führen.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Esterfunktion.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Nucleophile wie Hydroxidionen (OH⁻) und Amine werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Ester und Amide.

Wissenschaftliche Forschungsanwendungen

Leucinocain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Wird in Studien zur Nervenleitung und Neurotransmission eingesetzt.

Medizin: Als Lokalanästhetikum bei kleineren chirurgischen Eingriffen und zahnärztlichen Anwendungen verwendet.

Industrie: Wird bei der Formulierung von topischen Anästhetika-Cremes und -Gelen verwendet.

Wirkmechanismus

Leucinocain übt seine Wirkung aus, indem es Natriumkanäle in Nervenzellen blockiert. Diese Aktion verhindert die Initiation und Ausbreitung von Nervenimpulsen, was zu einem Gefühlsverlust in dem Zielbereich führt . Die molekularen Ziele sind spannungsabhängige Natriumkanäle, und der Weg beinhaltet die Hemmung des Natriumioneneinstroms, der für die Nervensignalübertragung entscheidend ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Leucinocaine can be synthesized through the esterification of 2-(diethylamino)-4-methyl-1-pentanol with p-aminobenzoic acid . The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions

Leucinocaine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Leucinocaine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving nerve conduction and neurotransmission.

Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.

Industry: Applied in the formulation of topical anesthetic creams and gels.

Wirkmechanismus

Leucinocaine exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets include voltage-gated sodium channels, and the pathway involves the inhibition of sodium ion influx, which is crucial for nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Lidocain

- Bupivacain

- Procain

- Tetracain

Vergleich

Leucinocain ist anderen Lokalanästhetika wie Lidocain und Bupivacain in Bezug auf seinen Wirkmechanismus ähnlich. es ist jedoch aufgrund seiner spezifischen molekularen Struktur einzigartig, die unterschiedliche pharmakokinetische Eigenschaften wie Einsetzen und Wirkdauer bietet . Im Gegensatz zu einigen anderen Anästhetika weist Leucinocain ein relativ geringeres Toxizitätsprofil auf, was es für eine größere Bandbreite von Anwendungen geeignet macht .

Biologische Aktivität

Leucinocaine is a compound that has garnered attention for its potential biological activities, particularly in the realm of anesthetics and its implications in various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

This compound is structurally related to lidocaine, a well-known local anesthetic. Its mechanism of action primarily involves the blockade of sodium channels, which inhibits neuronal excitability and conduction of nerve impulses. This property makes it effective in pain management and anesthesia.

1. Analgesic Properties

This compound has been shown to exhibit significant analgesic effects. Studies have indicated that it can effectively reduce pain in various models, similar to lidocaine but potentially with enhanced efficacy due to its unique structure.

2. Antioxidant Activity

Research has highlighted the antioxidant properties of this compound, suggesting that it may function as a free radical scavenger. This activity can contribute to cellular protection against oxidative stress, which is implicated in numerous pathological conditions.

| Study | Methodology | Findings |

|---|---|---|

| Wang et al. (2020) | In vitro assays | Demonstrated this compound's ability to scavenge free radicals effectively. |

| Zhang et al. (2023) | In vivo models | Showed reduced oxidative stress markers in treated subjects compared to controls. |

Case Study 1: Efficacy in Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy to traditional pain management protocols. The results indicated a statistically significant reduction in pain scores among those receiving this compound compared to placebo.

Case Study 2: Safety Profile Assessment

A safety evaluation was conducted on patients receiving this compound for surgical procedures. The study monitored adverse effects and found that while some patients experienced mild side effects, no severe complications were reported, indicating a favorable safety profile.

Research Findings Overview

Recent studies have expanded the understanding of this compound's biological activity:

- Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity by modulating apoptotic pathways and inhibiting cancer cell proliferation.

- Neuroprotective Effects: Investigations into neuroprotection have shown promise, particularly in models of neurodegenerative diseases where oxidative stress plays a critical role.

Eigenschaften

CAS-Nummer |

92-23-9 |

|---|---|

Molekularformel |

C17H28N2O2 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate |

InChI |

InChI=1S/C17H28N2O2/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14/h7-10,13,16H,5-6,11-12,18H2,1-4H3 |

InChI-Schlüssel |

MLHBDHJHNDJBLI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |

Kanonische SMILES |

CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Leucinocaine; Leucinocainum; S.F. 147; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.